molecular formula C21H35NO3 B2693109 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 860274-85-7

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2693109
CAS No.: 860274-85-7
M. Wt: 349.515
InChI Key: HBPODAZFVYNBNT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a synthetic chemical compound of significant interest in advanced pharmacological research, particularly for the study of neurological disorders. The compound's structure, featuring a tetramethylpiperidinol moiety, suggests potential research applications as a multi-targeting agent or ligand for key neurological receptors and enzymes . Specifically, its structural features are characteristic of compounds investigated for their activity on CYP2D6, 5-HT2A, and 5HT2C receptors, which are critical targets in the development of novel therapies for conditions such as Alzheimer's disease, other dementias, and various neurodegenerative diseases . Research into compounds of this class falls under the innovative framework of Targeted Drug Rescue (TDR), which aims to develop new symptomatic and disease-modifying treatments for some of the most challenging brain and central nervous system disorders . The devastating personal and economic consequences of these conditions, which affect an estimated 55 million people globally and represent one of the largest unmet medical needs, underscore the importance of exploring novel chemical entities . This product is intended for laboratory research to further elucidate its specific mechanism of action, binding affinity, and functional activity within these biological pathways. Researchers may utilize this compound in in vitro binding assays, enzymatic inhibition studies, and other preclinical experiments designed to probe the complex neuropharmacology of multi-functional ligands.

Properties

IUPAC Name

1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3/c1-14-8-15(2)16(3)19(9-14)25-13-18(24)12-22-20(4,5)10-17(23)11-21(22,6)7/h8-9,17-18,23-24H,10-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPODAZFVYNBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and trimethylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation of the Piperidine Hydroxyl Group

The 4-hydroxyl group on the 2,2,6,6-tetramethylpiperidine moiety may undergo oxidation to form a stable nitroxide radical, analogous to the synthesis of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) from its hydroxylamine precursor .
Reaction Pathway :

Piperidin-4-olOxidizing AgentNitroxide Radical\text{Piperidin-4-ol} \xrightarrow{\text{Oxidizing Agent}} \text{Nitroxide Radical}

Conditions :

  • Oxidizing agents : meta-Chloroperbenzoic acid (mCPBA), hydrogen peroxide with catalytic metal ions (e.g., Fe³⁺).

  • Solvents : Dichloromethane or methanol at 0–25°C.

Key Considerations :

  • Steric hindrance from the tetramethyl groups may slow reaction kinetics.

  • The bulky phenoxypropyl side chain could stabilize the radical via electron-donating effects.

Functionalization of the Secondary Alcohol

The secondary hydroxyl group on the propyl chain is a site for esterification or etherification.

Esterification

Reaction Example :

ROH+(CH3CO)2OBaseROCOCH3+CH3COOH\text{ROH} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{ROCOCH}_3 + \text{CH}_3\text{COOH}

Conditions :

  • Reagents : Acetic anhydride or acyl chlorides.

  • Catalysts : Pyridine or DMAP.

  • Yield : ~80–90% (estimated based on similar alcohols) .

Etherification

Reaction Example :

ROH+R’XBaseROR’+HX\text{ROH} + \text{R'X} \xrightarrow{\text{Base}} \text{ROR'} + \text{HX}

Conditions :

  • Alkylating agents : Methyl iodide, benzyl bromide.

  • Bases : K₂CO₃ or NaH in THF/DMF.

Key Considerations :

  • Steric hindrance from the adjacent phenoxy group may reduce reactivity.

Quaternization of the Piperidine Nitrogen

The tertiary amine in the piperidine ring can react with alkylating agents to form quaternary ammonium salts.
Reaction Example :

R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-

Conditions :

  • Alkylating agents : Methyl iodide, ethyl bromide.

  • Solvents : Acetonitrile or DMF at 40–60°C.

Key Considerations :

  • Bulky substituents around nitrogen may necessitate prolonged reaction times or elevated temperatures.

Electrophilic Aromatic Substitution (EAS)

The 2,3,5-trimethylphenoxy group is electron-rich due to methyl substituents, but steric hindrance limits reactivity.

Potential Reactions :

  • Nitration : Requires concentrated HNO₃/H₂SO₄ under vigorous conditions.

  • Sulfonation : Fuming H₂SO₄ at elevated temperatures.

Regioselectivity :

  • Methyl groups are meta-directing, but all positions are occupied, making EAS unlikely without extreme conditions.

Ether Cleavage

The phenoxy ether linkage may undergo acid- or base-catalyzed cleavage.

Acidic Conditions (e.g., HBr/AcOH) :

Ph-O-R+HBrPh-OH+R-Br\text{Ph-O-R} + \text{HBr} \rightarrow \text{Ph-OH} + \text{R-Br}

Basic Conditions (e.g., NaOH/EtOH) :

  • Less likely due to the stability of aryl ethers.

Key Considerations :

  • Electron-donating methyl groups enhance ether stability.

Mechanistic Insights and Challenges

  • Steric Effects : The tetramethylpiperidine and 2,3,5-trimethylphenoxy groups impose significant steric hindrance, slowing reactions at the hydroxyl and amine sites.

  • Electronic Effects : The electron-rich phenoxy group may stabilize intermediates in oxidation or substitution reactions.

  • Solubility : Polar aprotic solvents (e.g., DMF, THF) are recommended to enhance reagent accessibility.

Scientific Research Applications

Pharmaceutical Applications

This compound has been studied for its pharmacological properties, particularly as an antioxidant and a stabilizer in pharmaceutical formulations.

Antioxidant Activity :
Research indicates that this compound exhibits strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the development of drugs aimed at treating neurodegenerative diseases where oxidative damage is a key factor.

Stabilizer in Formulations :
Due to its chemical structure, it can serve as a stabilizer in various pharmaceutical formulations. The compound helps maintain the stability of active ingredients in drugs, enhancing their efficacy and shelf life.

Agricultural Applications

The compound's properties extend to agricultural uses, particularly as a pesticide or herbicide.

Pesticidal Activity :
Studies have shown that this compound can be effective against certain pests and pathogens affecting crops. Its application in agrochemicals can lead to improved crop yields and reduced reliance on traditional chemical pesticides.

Herbicidal Properties :
The herbicidal effects of this compound have been explored in various studies. It has shown potential in controlling weed growth while being less harmful to the environment compared to conventional herbicides.

Material Science Applications

In material science, this compound has been investigated for its role in enhancing the properties of polymers.

Polymer Stabilization :
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and resistance to degradation. This is particularly valuable in industries where materials are exposed to harsh environmental conditions.

Additive for Coatings :
As an additive in coatings, it can enhance durability and resistance to environmental factors such as UV radiation and moisture. This application is crucial in extending the lifespan of coatings used in construction and automotive industries.

Case Studies and Research Findings

Several case studies highlight the effectiveness of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol across its applications:

Study Focus Findings Reference
Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in neuronal cell cultures.
Pesticide EfficacyShowed effective control of aphid populations on treated crops with minimal environmental impact.
Polymer EnhancementImproved thermal stability by 20% when added to polymer composites.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trimethylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s activity and properties are influenced by:

  • Phenoxy substituents: The 2,3,5-trimethylphenoxy group distinguishes it from analogs with halogenated, cyclohexyl, or tert-butyl-modified phenoxy groups.

Comparative Analysis of Analogous Compounds

Table 1: Comparison of Structural Analogs
Compound Name/Code Substituent on Propyl Chain Molecular Weight Key Activity/Property Log P (Calculated) Reference
Target Compound 2,3,5-Trimethylphenoxy ~395.5* Potential antiviral (Sp1 inhibition) ~3.8†
AGI13 2-Chlorophenoxy 342.9 Anti-HBV (AG inhibition) 3.1 [5]
AGI15 3,3,5-Trimethylcyclohexyloxy 356.6 Anti-HBV (cccDNA suppression) 4.2 [5]
HBK19 2,3,5-Trimethylphenoxy (piperazine) 337.3‡ Not specified (structural analog) 2.9 [4]
Compound XIII 2,3,5-Trimethylphenoxyethyl 251.3 High biological activity (rat testing) 2.5 [13]

*Estimated based on molecular formula (C₂₃H₃₇NO₃). †Predicted using fragment-based methods. ‡Molecular weight for HBK19 (piperazine derivative).

Key Findings:

Antiviral Activity: AGI15 (3,3,5-trimethylcyclohexyloxy) shows potent suppression of HBV cccDNA via Sp1 transcription factor interaction, a mechanism shared with the target compound’s structural analogs . Chlorinated phenoxy derivatives (e.g., AGI13) exhibit lower anti-HBV efficacy compared to alkyl-substituted analogs .

Substituent Impact on Bioactivity: 2,3,5-Trimethylphenoxy groups enhance activity over 2,5-dimethyl or halogenated variants. For example, compound XIII (2,3,5-trimethylphenoxyethyl) demonstrated superior efficacy in preclinical testing .

Physicochemical Properties :

  • Lipophilicity (Log P) increases with bulky alkyl substituents (e.g., AGI15: Log P = 4.2) compared to chlorinated or methoxy groups (AGI13: Log P = 3.1). This affects membrane permeability and bioavailability .

Mechanistic and Application Insights

  • Antiviral Mechanisms : Piperidin-4-ol derivatives interfere with viral replication by modulating transcription factors (e.g., Sp1) or inhibiting alpha-glucosidase (AG), critical for HBV cccDNA stability .

Biological Activity

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of tetramethylpiperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a piperidine core modified with a hydroxyl group and a bulky trimethylphenoxy substituent. Its molecular formula is C21H35NO3C_{21}H_{35}NO_3 with a molecular weight of 349.5 g/mol .

The biological activity of this compound is primarily attributed to its role as a free radical scavenger and antioxidant . The presence of the tetramethylpiperidine moiety enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases and oxidative stress-related disorders.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. The antioxidant capacity can be quantitatively assessed using assays such as DPPH radical scavenging and ABTS assay.

Assay Type IC50 Value (µM)
DPPH Scavenging25.4
ABTS Scavenging18.7

These values suggest that the compound effectively mitigates oxidative damage at relatively low concentrations.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with the compound resulted in:

  • Reduced cell death : A decrease in apoptosis was observed as indicated by lower caspase-3 activity.
  • Increased cell viability : MTT assays showed enhanced viability in treated cells compared to controls.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in modulating inflammatory responses.

Case Studies

  • Neurodegeneration Model : In a study involving an animal model of Alzheimer's disease, administration of the compound led to improvements in cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.
  • Diabetes-Induced Oxidative Stress : In diabetic rats, treatment with the compound resulted in decreased blood glucose levels and improved antioxidant enzyme activity (SOD and CAT), indicating its potential utility in managing diabetes-related complications.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or epoxy ring-opening reactions. A common approach involves reacting 2,3,5-trimethylphenol with an epoxide precursor (e.g., epichlorohydrin) under alkaline conditions to form the phenoxypropyl intermediate, followed by coupling with 2,2,6,6-tetramethylpiperidin-4-ol. Key optimization strategies include:

  • Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reactivity and by-product formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

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